ethyl 4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate
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Description
Ethyl 4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C25H23FN4O6 and its molecular weight is 494.479. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a similar pyrrolo[2,3-d]pyrimidine moiety have been reported to have broad biological applications such as antibacterial, antifungal, adenosine a1 and a3 receptor modulator, protein-kinase b inhibitor, anti-inflammatory, anti-cancer, anti-folate, antiviral, and anti-mycobacterial activities .
Mode of Action
It is suggested that the compound might interact with its targets through a mechanism involving nucleophilic substitution reactions
Biochemical Pathways
Compounds with similar structures have been reported to be involved in various biochemical pathways, including those related to antimicrobial activities .
Pharmacokinetics
It is noted that all the potent compounds from a similar series have a clogp value less than 4 and molecular weight less than 400, suggesting that they are likely to maintain drug-likeness during lead optimization .
Result of Action
It is reported that some compounds with similar structures displayed in vitro activity against the green fluorescent protein (gfp) reporter strain of mycobacterium tuberculosis .
Properties
IUPAC Name |
ethyl 4-[2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O6/c1-2-35-25(34)28-13-11-27(12-14-28)20(31)15-29-21-18-5-3-4-6-19(18)36-22(21)23(32)30(24(29)33)17-9-7-16(26)8-10-17/h3-10H,2,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLZWTPGUDLEDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)F)OC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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